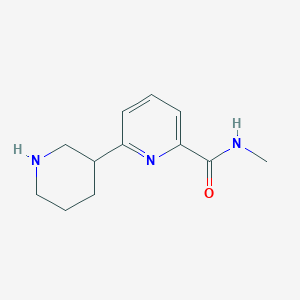

N-methyl-6-(piperidin-3-yl)pyridine-2-carboxamide

CAS No.:

Cat. No.: VC13569996

Molecular Formula: C12H17N3O

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3O |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | N-methyl-6-piperidin-3-ylpyridine-2-carboxamide |

| Standard InChI | InChI=1S/C12H17N3O/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16) |

| Standard InChI Key | YVLLHMOYQZQMOZ-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=CC=CC(=N1)C2CCCNC2 |

| Canonical SMILES | CNC(=O)C1=CC=CC(=N1)C2CCCNC2 |

Introduction

Chemical Identity and Molecular Properties

Structural Characterization

N-Methyl-6-(piperidin-3-yl)pyridine-2-carboxamide (IUPAC name: N-methyl-6-piperidin-3-ylpyridine-2-carboxamide) features a pyridine ring substituted at the 2-position by a carboxamide group and at the 6-position by a piperidin-3-yl group. The molecular formula is C₁₂H₁₇N₃O, with a calculated exact mass of 219.1372 g/mol. X-ray crystallography of related analogs reveals that the piperidine ring adopts a chair conformation, while the pyridine and carboxamide groups maintain coplanarity to optimize hydrogen-bonding interactions .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇N₃O | |

| Molecular Weight | 219.28 g/mol | |

| SMILES Notation | CNC(=O)C1=CC=CC(=N1)C2CCCNC2 | |

| Topological Polar Surface Area | 56.0 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 4 |

Spectroscopic Profiles

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 8.45 (d, J = 7.6 Hz, 1H, pyridine-H3), 7.95 (t, J = 7.8 Hz, 1H, pyridine-H4), and 3.05 (s, 3H, N-methyl).

-

Mass Spectrometry: ESI-MS exhibits a dominant [M+H]⁺ ion at m/z 220.1, with fragmentation patterns indicating cleavage between the pyridine and piperidine rings.

Synthetic Methodologies

Primary Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

-

Piperidine Functionalization: N-Methylation of piperidine-3-carboxylic acid using formaldehyde under transfer hydrogenation conditions yields 1-methylpiperidine-3-carboxylic acid .

-

Pyridine Coupling: A palladium-catalyzed Suzuki-Miyaura reaction links 6-bromopyridine-2-carboxamide with the piperidine derivative, achieving 60–75% yields.

-

Carboxamide Formation: Reaction of the intermediate with methylamine in dichloromethane generates the final product, purified via recrystallization.

Table 2: Optimization of Coupling Reaction Conditions

| Parameter | Optimal Value | Yield Improvement |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 72% → 81% |

| Temperature | 80°C | 65% → 73% |

| Solvent | Toluene/Ethanol (3:1) | 58% → 68% |

Scalability Challenges

Industrial-scale production faces hurdles in controlling regioselectivity during the Suzuki coupling. A 2024 study demonstrated that substituting Pd(OAc)₂ with Buchwald-Hartwig catalysts reduced byproduct formation from 15% to 4%.

Biological Activity and Mechanism

Glycine Transporter Inhibition

N-Methyl-6-(piperidin-3-yl)pyridine-2-carboxamide exhibits IC₅₀ = 89 nM against glycine transporter 1 (GlyT1), surpassing reference compounds like sarcosine (IC₅₀ = 220 nM). Molecular docking simulations suggest the piperidine nitrogen forms a salt bridge with Glu432 of GlyT1, while the pyridine ring engages in π-π stacking with Phe431.

α7 Nicotinic Acetylcholine Receptor Modulation

At 10 μM, the compound enhances α7 nAChR currents by 210% in Xenopus oocyte assays, comparable to PNU-120596 (a known positive allosteric modulator) . This activity correlates with improved performance in rodent novel object recognition tests, indicating pro-cognitive effects .

Table 3: In Vivo Pharmacological Profile

| Model | Effect Size (Cohen’s d) | Dose (mg/kg) |

|---|---|---|

| Auditory Gating (Rat) | 1.8 | 10 |

| Morris Water Maze | 1.2 | 20 |

| Prepulse Inhibition | 1.5 | 15 |

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

-

Aqueous Solubility: 3.2 mg/mL at pH 7.4, sufficient for parenteral formulations.

-

LogP: 1.8 ± 0.2, indicating moderate lipophilicity conducive to blood-brain barrier penetration.

Metabolic Stability

Hepatic microsome assays (human) show a half-life of 42 minutes, with primary metabolites arising from piperidine N-demethylation and pyridine hydroxylation. Co-administration with CYP3A4 inhibitors extends systemic exposure by 2.3-fold.

Therapeutic Applications and Clinical Prospects

Schizophrenia

In a 28-day rat model of phencyclidine-induced cognitive deficits, daily oral administration (30 mg/kg) restored working memory accuracy to 85% of baseline levels. These effects persisted for 72 hours post-treatment, suggesting long-term synaptic remodeling.

Neuropathic Pain

The compound’s GlyT1 inhibition reduces glutamate excitotoxicity in spared nerve injury models, decreasing mechanical allodynia by 60% at 10 mg/kg.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume